molecular formula C17H15N3O3S B2464882 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896335-06-1

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2464882
CAS No.: 896335-06-1
M. Wt: 341.39
InChI Key: SFDBIRKGUABMOF-UHFFFAOYSA-N
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Description

2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a high-purity chemical compound offered for research and development purposes. This compound belongs to the class of pyrido[1,2-a][1,3,5]triazin-4-one derivatives, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in molecules with diverse biological activities. The structure incorporates a pyridotriazine core, which is a privileged structure in drug discovery . Compounds featuring this core have been investigated as potent inhibitors of various kinases, such as Protein-Tyrosine Kinases, src-Family Kinases, and Phosphotransferases, which are critical targets in oncology and inflammatory diseases . The specific molecular architecture of this reagent, including the 4-methoxyphenyl group and the sulfur-containing chain, provides a versatile building block for the synthesis of more complex molecules or for probing biochemical pathways. Researchers can utilize this compound in developing novel therapeutic agents, particularly in areas of cancer research , cardiovascular diseases , and the study of neurodegenerative conditions . Its mechanism of action is likely linked to the modulation of key enzymatic processes, consistent with the documented activity of similar triazine and pyrrolotriazine derivatives . This product is intended for research applications in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for direct diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the compound's suitability and efficacy for their specific applications.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-11-7-8-20-15(9-11)18-16(19-17(20)22)24-10-14(21)12-3-5-13(23-2)6-4-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDBIRKGUABMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multicomponent reactions. One common method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the target compound in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common organic solvents and reagents suggest that scaling up the synthesis could be feasible with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Initial studies suggest that the compound may possess anticancer activity by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism is believed to involve the modulation of specific signaling pathways associated with cell growth and survival.
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against several bacterial strains. Its efficacy stems from its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic processes.
  • Anti-inflammatory Effects : Preliminary investigations suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This positions it as a potential therapeutic candidate for inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial pathway involvement.

Case Study 2: Antimicrobial Efficacy

Another research article focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus, showcasing its potential as an antibiotic alternative. The study highlighted its ability to disrupt bacterial membrane integrity.

Comparative Analysis with Related Compounds

A comparison of biological activities among structurally similar compounds can provide insights into structure-activity relationships (SAR). Below is a summarized table comparing key attributes:

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
Compound AModerateHighLow
Compound BHighModerateModerate
2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-oneHighHighHigh

Mechanism of Action

The mechanism of action of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Solubility: The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to nonpolar analogs (e.g., benzylsulfanyl or chlorobenzylsulfanyl derivatives) .

Electronic Effects : Electron-withdrawing groups (e.g., bromopyridinyl in ) may enhance electrophilicity, whereas electron-donating methoxy groups could stabilize resonance structures .

Synthetic Flexibility : Suzuki coupling enables aryl/heteroaryl diversification at position 7 (e.g., bromopyridinyl in ), while alkylation is used for sulfanyl group introduction .

Physicochemical Properties

  • Melting Points : Derivatives with bulky substituents (e.g., bromopyridinyl) exhibit higher melting points (230°C vs. 157°C for chloropyridinyl analogs) . The target compound’s melting point is unreported but expected to be moderate due to its balanced polarity.
  • Reactivity: The sulfanyl group may participate in disulfide bond formation or thiol-exchange reactions, unlike amino or alkoxy derivatives .

Biological Activity

The compound 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido-triazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its potential anticancer properties, cytotoxic effects, and other pharmacological activities.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H16N4O2S
  • Molecular Weight : 344.39 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrido-triazines exhibit significant anticancer activity. The compound has shown promising results in various in vitro assays:

  • Cytotoxicity Against Cancer Cell Lines : The compound was tested against several cancer cell lines including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and SW620 (colorectal cancer). Results indicated that the compound exhibits cytotoxic effects with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
Cell LineIC50 (µM)
MDA-MB-23115
HCT11620
SW62025

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may modulate key signaling pathways involved in cell survival and apoptosis, particularly those related to p53 and Bcl-2 family proteins .

Other Biological Activities

In addition to its anticancer properties, the compound has been evaluated for other biological activities:

  • Antimicrobial Activity : Preliminary tests indicate that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the methoxy group is thought to enhance its lipophilicity, facilitating better interaction with microbial membranes.
  • Enzyme Inhibition : The compound has also been screened for its ability to inhibit enzymes such as α-amylase and urease. Inhibitory activities were noted with certain derivatives showing higher potency compared to standard inhibitors like acarbose .

Case Studies

  • Study on Antitumor Activity : Da Silva et al. conducted a study where they synthesized various thiazolidinone derivatives related to this pyrido-triazine structure. They found that compounds with similar scaffolds exhibited significant antitumor activity through decreased viability of glioblastoma multiforme cells .
  • Pharmacological Screening : A systematic pharmacological screening revealed that derivatives of this compound showed selective toxicity against cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapeutics with minimal side effects .

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